molecular formula FeSe B075170 Iron selenide CAS No. 1310-32-3

Iron selenide

Cat. No.: B075170
CAS No.: 1310-32-3
M. Wt: 134.82 g/mol
InChI Key: WALCGGIJOOWJIN-UHFFFAOYSA-N
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Description

Iron selenide (FeSe) is an intermetallic compound renowned for its exceptional role in advancing research on iron-based superconductors, which exhibit high transition temperatures and provide critical insights into the mechanisms of high-temperature superconductivity. This material is extensively utilized in condensed matter physics and materials science for investigating phase transitions, magnetic properties, and electron correlation effects, with applications spanning the development of superconducting magnets, spintronic devices, and quantum computing components. The superconductivity in FeSe arises from electron pairing mediated by spin fluctuations within its iron-selenide layers, and its behavior can be tuned through doping or pressure, making it a model system for exploring topological states and energy-related technologies. High-purity this compound samples, including thin films and single crystals, are essential for fundamental studies aimed at enhancing energy efficiency and designing novel electronic materials, underscoring its value in cutting-edge scientific endeavors.

Properties

IUPAC Name

selanylideneiron
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InChI

InChI=1S/Fe.Se
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InChI Key

WALCGGIJOOWJIN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

[Fe]=[Se]
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Molecular Formula

FeSe
Record name iron(II) selenide
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DSSTOX Substance ID

DTXSID1061653
Record name Iron(II) selenide
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Molecular Weight

134.82 g/mol
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CAS No.

1310-32-3, 50926-12-0
Record name Iron selenide (FeSe)
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Record name Iron selenide (FeSe)
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Preparation Methods

Table 1: Phase Distribution in Flux-Derived FeSe (Selected Conditions)

Fluxβ-FeSe (mol%)α-FeSe (mol%)Fe₃Se₄ (mol%)FeSe₂ (mol%)
PPh₃ (1:1.5)82.87.22.57.5
Eicosane7.52.57.582.8
No flux46.36.139.48.2

The flux acts as a reaction medium, lowering activation energy and facilitating atomic diffusion. In situ XRD revealed that PPh₃ promotes β-FeSe nucleation at 250°C, with full conversion by 275°C. Post-synthesis cooling rates also influenced phase purity: water quenching preserved β-FeSe, while slow cooling (60 hours) increased α-FeSe content due to phase segregation. This method’s scalability and energy efficiency make it ideal for bulk superconducting applications.

Comparative Analysis of Synthesis Methodologies

Temperature and Energy Requirements

  • Thermolysis : High temperatures (180–300°C) but compatible with solvent reflux setups.

  • Hydrazine reduction : Moderate temperatures (80–100°C) but requires precise pH and atmosphere control.

  • Flux synthesis : Lower effective temperatures (250–350°C) due to flux-mediated kinetics.

Phase Purity and Morphology

  • Thermolysis yields β-FeSe with anisotropic NCs, suitable for thin-film electronics.

  • Flux methods achieve high β-FeSe purity (>80 mol%) critical for superconductivity.

  • Hydrazine reduction (if adapted) may produce amorphous FeSe, necessitating post-annealing for crystallization.

Scalability and Cost

  • Thermolysis and flux methods require expensive precursors (e.g., PPh₃, OLA).

  • Hydrazine reduction is cost-effective but generates hazardous byproducts (e.g., NH₃, N₂) .

Chemical Reactions Analysis

Thermal Decomposition

  • Precursor-based synthesis : FeSe nanoparticles are synthesized via thermal decomposition of iron chloride (FeCl₃) and selenium powder in high-temperature organic solvents (e.g., 340°C in oleylamine). Monoclinic and hexagonal phases form depending on reaction time .

  • Molecular precursors : Bis(tetraisopropyldiselenoimidodiphosphinato)iron(II) complexes decompose in amines (e.g., oleylamine) to yield rod- or plate-like nanocrystals .

Table 1: Synthesis Methods and Outcomes

MethodPrecursorsProduct PhaseMorphology
Thermal decompositionFeCl₃ + Se in oleylamine (340°C)Monoclinic FeSeNanoparticles
Molecular decompositionFe[(SePR₂)₂N]₂ (R = isopropyl, phenyl)Hexagonal FeSeNanorods/Plates

Electrodeposition

FeSe thin films are deposited via redox reactions in acidic solutions:

Fe2++Se+2eFeSe s (E=0.96textVvsSHE)[8]\text{Fe}^{2+}+\text{Se}+2\text{e}^-\rightarrow \text{FeSe s }\quad (E^\circ =-0.96\\text{V vs SHE})[8]

This process competes with parasitic reactions (e.g., H₂ evolution), requiring precise potential control .

Decomposition Reactions

FeSe undergoes thermal and chemical decomposition under specific conditions:

  • Thermolysis : At 1070°C, FeSe melts and decomposes into elemental iron and selenium .

  • Phase transformations : Heating induces structural changes:

    • Tetragonal β-Fe₁₋ₓSe (low-temperature phase) transitions to hexagonal δ-Fe₁₋ₓSe above 450°C .

    • FeSe₂ decomposes to FeSe and Se under vacuum at 400°C .

Reactivity with Acids

FeSe reacts with hydrochloric acid (HCl), producing toxic hydrogen selenide gas:

FeSe+2HClFeCl2+H2Se[5]\text{FeSe}+2\text{HCl}\rightarrow \text{FeCl}_2+\text{H}_2\text{Se}\uparrow[5]

In acidic aqueous solutions, competitive reactions yield red selenium precipitates:

3Se+4HNO33H2SeO3+4NO+H2O[8]3\text{Se}+4\text{HNO}_3\rightarrow 3\text{H}_2\text{SeO}_3+4\text{NO}\uparrow +\text{H}_2\text{O}[8]

Phase Transformation Mechanisms

FeSe exhibits polymorphic transitions and interconversion with related phases:

Table 2: Key Phase Transformations

Starting MaterialConditionsProductMechanism
FeSe₂Chemical etching (TOP/OLA)Tetragonal FeSeSe-P bond formation
Fe(AC)₂Thermolysis (300°C, OLA)Fe₃O₄ + FeSeLigand exchange + oxidation
  • FeSe₂ → FeSe : Achieved via phosphine (TOP)-assisted Se extraction, forming Se-P bonds .

  • Fe₃O₄ formation : Iron acetate thermolysis in oleylamine (OLA) yields magnetite due to ligand-mediated oxidation .

Photocatalytic and Electrocatalytic Reactions

FeSe demonstrates light- and electrically driven reactivity:

  • Photocatalysis : FeSe nanorods degrade organic dyes (e.g., methylene blue) under red light (635 nm) via ROS generation .

    • Rate constant: k=0.389texts1k=0.389\\text{s}^{-1} .

  • Electrocatalysis : FeSe facilitates oxygen evolution reactions (OER) in alkaline media, with performance linked to Se vacancies .

Redox Behavior in Aqueous Media

FeSe participates in multi-step redox processes, as shown by cyclic voltammetry:

  • Oxidation :

    FeSeFe2++Se+2e(Epeak=0.77textVvsAgAgCl)[8]\text{FeSe}\rightarrow \text{Fe}^{2+}+\text{Se}+2\text{e}^-\quad (E_{\text{peak}}=-0.77\\text{V vs Ag AgCl})[8]
  • Reduction :

    Fe2++H2SeO3+4H++6eFeSe+3H2O(Epeak=1.2textV)[8]\text{Fe}^{2+}+\text{H}_2\text{SeO}_3+4\text{H}^++6\text{e}^-\rightarrow \text{FeSe}+3\text{H}_2\text{O}\quad (E_{\text{peak}}=-1.2\\text{V})[8]

Stability and Environmental Reactivity

  • Moisture sensitivity : FeSe hydrolyzes slowly in humid air, forming iron oxides and H₂Se .

  • Oxidation : Exposure to O₂ at elevated temperatures yields Fe₂O₃ and SeO₂ .

Scientific Research Applications

Photothermal Therapy and Catalysis

Iron Selenide Nanorods in Medical Applications
Recent research has demonstrated the potential of this compound nanorods for dual applications in photothermal therapy and photocatalysis. These nanorods exhibit strong absorption in the visible and near-infrared regions, allowing them to convert light energy into heat effectively. In vitro studies showed that these nanorods could induce significant cell death in pancreatic cancer cells when exposed to red laser light, achieving approximately 32% cell viability at optimal concentrations. Additionally, their oxidase-like behavior enables them to catalyze the degradation of dyes through reactive oxygen species generation, showcasing their potential as a platform for both therapeutic and environmental applications .

Superconductivity

High-Temperature Superconductivity
this compound is recognized as a prominent member of the iron-based superconductors, exhibiting high-temperature superconductivity under certain conditions. Investigations into its electronic properties have revealed that the mechanisms behind its superconductivity may involve complex interactions among electrons, rather than being solely attributed to electron-phonon coupling. This insight has been pivotal in understanding the fundamental physics of superconductivity in this compound and similar materials .

Case Studies on Monolayer this compound
Studies have focused on monolayer this compound films grown on substrates like strontium titanate. These films have shown promising superconducting properties, although recent findings suggest that their magnetic characteristics may not be as unique as previously thought. This has led to a reevaluation of the material's behavior compared to other iron-based superconductors .

Energy Storage Applications

Supercapacitors
this compound has emerged as a promising material for supercapacitors due to its high electrical conductivity and abundance of iron. Recent studies have reported that small particles of this compound synthesized through solvothermal methods exhibit exceptional electrochemical performance, with capacitance values reaching up to 671.7 F/g at specific scan rates. The material's stability and efficiency make it suitable for advanced energy storage applications, including flexible devices .

Parameter This compound Supercapacitor
Capacitance (F/g) 671.7
Stability (%) 91.9 at 4000 cycles
Power Density (kW/kg) 5.1

Electrocatalysis

Electrocatalytic Properties
Iron selenides have shown excellent performance as electrocatalysts for various reactions, including oxygen evolution and hydrogen evolution reactions. Their effectiveness is influenced by factors such as stoichiometric ratios and phase purity. The unique electrical and optical properties of iron selenides contribute significantly to their catalytic capabilities, making them suitable candidates for renewable energy technologies .

Comparison with Similar Compounds

Structural and Electronic Comparisons with Similar Compounds

Iron Arsenides (FeAs-based Superconductors)

FeSe shares structural similarities with FeAs-based superconductors (e.g., LaFeAsO, BaFe$2$As$2$) but differs in key aspects:

  • Layered Structure : Both systems feature Fe$2$X$2$ (X = Se, As) layers. However, FeSe lacks the spacer layers (e.g., LaO in LaFeAsO), simplifying the study of electronic correlations .
  • However, intercalated derivatives like (Li${1-x}$Fe$x$)OHFeSe show antiferromagnetic spin-density-wave (SDW) transitions at ~127 K, bridging the gap between FeSe and FeAs superconductors .
  • Vacancy Ordering : Alkali-doped FeSe systems (e.g., K$y$Fe${2−x}$Se$2$) display a $\sqrt{5} \times \sqrt{5}$ iron vacancy order absent in (Li${1-x}$Fe$_x$)OHFeSe, highlighting distinct structural responses to doping .

Table 1 : Structural and Magnetic Comparison of FeSe and FeAs-based Superconductors

Property FeSe (Bulk) FeAs-based (e.g., BaFe$2$As$2$) (Li${1-x}$Fe$x$)OHFeSe
Crystal Structure Tetragonal (PbO) Tetragonal (ThCr$2$Si$2$) Tetragonal (PbO-type)
Superconducting $T_c$ ~8.5 K ~38 K (Ba${0.6}$K${0.4}$Fe$2$As$2$) 40 K
Magnetic Order None (bulk) SDW at ~138 K SDW at ~127 K (non-SC phase)
Key Structural Feature No spacer layers Spacer layers (e.g., Ba, LaO) Hydroxide spacer layers
References

Transition Metal Selenides

Nickel-Iron Selenide (FeNiSe$_4$)

FeNiSe$_4$ nanorods, synthesized via oriented attachment, exhibit polycrystalline structures and enhanced electrochemical stability compared to pure FeSe. The presence of iron is critical for nanorod formation, as nickel selenide retains granular morphology under similar conditions .

Iron Pyrite (FeS$_2$)

FeSe shares a direct bandgap (~1.2 eV) with FeS$2$ but offers advantages in photovoltaic applications due to lower toxicity and reduced sulfur vacancy defects in nanocrystals . FeSe nanocrystals can modulate FeS$2$ surface defects, improving optoelectronic performance .

Quaternary Selenides (e.g., Ni-Co-Fe-Se)

Multicomponent selenides (e.g., FeNiSe$_4$) demonstrate superior electrochemical activity for hydrogen evolution compared to binary FeSe, attributed to synergistic electronic effects between transition metals .

Table 2 : Electronic and Functional Comparison with Other Selenides

Compound Bandgap (eV) Key Application Notable Property Reference
FeSe ~1.2 Photovoltaics, Superconductors High absorption coefficient, $T_c$ up to 44 K
FeS$_2$ ~1.0 Solar cells Sulfur vacancy defects limit efficiency
FeNiSe$_4$ N/A Electrodes, Catalysis High stability, oriented nanorod structure
Co$x$Fe${1−x}$Se N/A Energy storage Tunable coercivity (up to 40 kOe)

Superconducting Properties in Context

Critical Parameters and Pairing Mechanisms

  • Lower Critical Field ($H{c1}$) : Alkali-doped FeSe exhibits exceptionally low $\mu0H{c1} \approx 0.3$ mT, leading to large penetration depths ($\lambda{eff} \approx 1.8$ μm), distinct from cuprates and other iron-based superconductors .
  • Multiband Superconductivity : Sulfur-doped FeSe${1−x}$S$x$ shows two-gap $s$-wave pairing, with enhanced $Tc$, anisotropy, and critical current density ($Jc$) under doping .
  • Universality Debate : While early studies suggested unique mechanisms for FeSe (e.g., absence of hole pockets in alkali-doped variants), neutron scattering and phase diagrams confirm its electronic similarity to FeAs-based superconductors, governed by weak antiferromagnetic fluctuations .

Table 3 : Superconducting Parameters of FeSe and Related Compounds

Compound $T_c$ (K) $H_{c2}$ (T) Pairing Symmetry Key Feature
FeSe (bulk) 8.5 ~45 $s$-wave Simple structure, no SDW
(Li${1-x}$Fe$x$)OHFeSe 40 ~80 $s$-wave SDW at 127 K in non-SC phase
FeSe${0.89}$S${0.11}$ 10.5 ~50 Two-gap $s$-wave Enhanced $J_c$, anisotropy
Monolayer FeSe/STO 44–65 ~100 $s$-wave Interface-enhanced $T_c$
References

Biological Activity

Iron selenide (FeSe) is a compound that has garnered significant attention in various fields, particularly in biomedical applications due to its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a binary compound composed of iron and selenium. It exists in various forms, with FeSe and FeSe₂ being the most studied. The compound exhibits interesting electrochemical properties, making it a candidate for applications in energy storage, catalysis, and medicine.

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be attributed to its unique chemical composition and structure:

  • Antioxidant Properties : this compound has been shown to exhibit antioxidant activity, which can mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
  • Drug Delivery Systems : Recent studies have explored the use of this compound nanoparticles as carriers for drug delivery. These nanoparticles can enhance the bioavailability of therapeutic agents and provide targeted delivery to cancer cells.
  • Photothermal Therapy : this compound nanorods have been investigated for their potential in photothermal therapy (PTT). When exposed to near-infrared (NIR) light, these nanorods generate heat that can selectively destroy cancer cells while sparing surrounding healthy tissue.

1. Anticancer Activity

A study focused on methotrexate-modified this compound nanorods (FeSe₂-MTX) demonstrated their efficacy in breast cancer treatment. The results indicated that these nanorods could induce controlled drug release and enhance the generation of hydroxyl radicals (OH\cdot OH) through Fenton-like reactions, leading to increased cytotoxicity against cancer cells. The study highlighted the potential of FeSe₂-MTX in magnetic hyperthermic therapy and chemodynamic therapy (CDT) .

PropertyResult
Controlled Drug ReleaseYes
Hydroxyl Radical GenerationEnhanced via Fenton-like reaction
Cancer Cell CytotoxicitySignificant increase observed

2. Antioxidative Effects

Another investigation into the antioxidative effects of this compound revealed its ability to scavenge free radicals effectively. This property was linked to the prevention of cellular damage in various models of oxidative stress, suggesting that this compound could be beneficial in conditions characterized by elevated oxidative stress levels .

Synthesis and Characterization

The synthesis of this compound typically involves solvothermal methods that yield nanoparticles with high surface area and stability. Characterization techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) are employed to confirm the crystalline structure and functional groups present in the synthesized materials .

Toxicological Considerations

While this compound shows promising biological activity, it is essential to consider its toxicity profile. Studies have indicated that at certain concentrations, this compound can exhibit cytotoxic effects; thus, careful dosage optimization is necessary for therapeutic applications .

Q & A

Basic: What synthesis methods are most effective for producing iron selenide thin films, and how do processing parameters influence crystallinity?

Answer:
this compound thin films are commonly synthesized via electrodeposition and chemical vapor deposition (CVD) . Electrodeposition allows precise control over film thickness and stoichiometry by adjusting parameters like voltage (−0.3 to −0.4 V for FeSe) and electrolyte composition . For example, FeSe₂ films deposited at 600°C using CVD exhibit higher crystallinity with lattice constants of 3.69 Å (orthorhombic phase) and sheet-like crystallites (5–18 μm), as confirmed by XRD and SEM . Lower temperatures (500°C) yield rod-like morphologies but reduced crystallinity. Surface coatings (e.g., hexadecylamine) also mitigate defects and improve stability .

Advanced: How do spin-excitation anisotropies in this compound relate to its nematic electronic state and superconductivity?

Answer:
In detwinned FeSe, resonant inelastic X-ray scattering (RIXS) reveals strong spin anisotropy in high-energy spin excitations, correlating with electronic nematicity. Spin anisotropy decreases with temperature, vanishing near the nematic transition (~90 K), suggesting quantum spin fluctuations drive nematicity . This anisotropy aligns with the structural distortion from tetragonal to orthorhombic symmetry, where electronic bands split into directional (forward/back vs. left/right) pockets. Theoretical models (e.g., quantum magnetism) link these spin dynamics to enhanced Cooper pairing in FeSe monolayers .

Basic: What characterization techniques are critical for analyzing FeSe's structural and electronic properties?

Answer:

  • XRD : Determines lattice parameters (e.g., orthorhombic FeSe₂ with a = 5.78 Å, b = 5.64 Å) and crystallite size (12–18 μm for films) .
  • SEM/EDAX : Maps elemental distribution (e.g., Fe-rich regions in CVD films at 600°C) .
  • Inelastic neutron scattering : Probes low-energy spin excitations, critical for identifying magnetic ordering .
  • Angle-resolved photoemission spectroscopy (ARPES) : Reveals Fermi surface topology, such as the absence of hole pockets in alkali-doped FeSe .

Advanced: How does sulfur doping (FeSe₁₋ₓSₓ) enhance superconducting properties like Tc and Hc2?

Answer:
Sulfur substitution introduces chemical pressure, expanding the Fe-Se lattice and increasing electron-phonon coupling. For x = 0.11, Tc rises to ~15 K (vs. 8 K in pure FeSe), while upper critical fields (H_c2*) exceed 50 T due to multiband superconductivity . London penetration depth and specific heat measurements confirm two-gap s-wave pairing , with strong interband interactions. The anisotropy of H_c2* decreases at higher doping, suggesting a crossover from orbital- to spin-fluctuation-dominated pairing .

Basic: What factors influence the bandgap and optical properties of FeSe thin films?

Answer:
Bandgap tuning (1.0–1.5 eV) depends on stoichiometry and crystal phase. Wurtzite FeSe films exhibit direct bandgaps (~1.2 eV) suitable for photovoltaics, while orthorhombic FeSe₂ shows indirect gaps (~0.8 eV) . Electrodeposited films display higher absorption coefficients in UV-Vis spectra due to reduced defect density compared to solution-processed nanocrystals .

Advanced: What computational methods are used to simulate FeSe's electronic structure and superconductivity?

Answer:

  • Density functional theory (DFT) : Predicts Fermi surface nesting and orbital-selective correlations. Expanding the Fe lattice (a > 3.8 Å) enhances dₓₓ-dyz orbital hybridization, promoting nematicity .
  • Quantum Monte Carlo (QMC) : Simulates magnetic interactions under pressure, revealing that spin fluctuations (not phonons) dominate pairing in monolayer FeSe .
  • Random phase approximation (RPA) : Models susceptibility peaks at wavevector (π, 0), linked to antiferromagnetic spin excitations .

Advanced: How does monolayer FeSe on SrTiO₃ achieve higher Tc (~65 K) compared to bulk FeSe?

Answer:
Interfacial charge transfer from the SrTiO₃ substrate dopes the FeSe monolayer with electrons, suppressing hole pockets and enhancing spin/orbital fluctuations. In situ ARPES shows a nearly isotropic superconducting gap with s± symmetry, while RIXS identifies interfacial phonons that boost Cooper pairing . Strain effects from the substrate further stabilize the nematic phase, increasing Tc .

Basic: What are the primary challenges in stabilizing FeSe nanocrystals for reproducible experiments?

Answer:
FeSe nanocrystals suffer from oxidation and selenium loss. Synthesis in oleylamine at 240°C produces stable starfish-like clusters (rod length: 1–5 μm), while higher temperatures (290°C) yield plate-like structures with improved crystallinity . Surface passivation with ligands (e.g., tetraisopropyldiselenoimidodiphosphinato) prevents aggregation and selenium sublimation .

Advanced: Why does FeSe exhibit nematicity without long-range magnetic order, unlike other iron-based superconductors?

Answer:
In FeSe, nematicity arises from orbital ordering rather than spin ordering. In situ TEM and polarized Raman spectroscopy show a collective shift in dₓₓ/dyz orbital energies at the nematic transition (~90 K), decoupled from magnetic fluctuations . This orbital-driven nematicity enhances electronic anisotropy (resistivity ratio ~2) and suppresses magnetic order, as shown in detwinned crystals .

Advanced: How do high-pressure studies inform the superconducting pairing mechanism in FeSe?

Answer:
Under pressure (>6 GPa), FeSe undergoes a tetragonal-to-hexagonal transition, with Tc peaking at ~37 K. Muon spin rotation (μSR) and neutron diffraction reveal a coexistence of spin-density waves (SDW) and superconductivity, suggesting competition between magnetic and pairing interactions . Ab initio calculations indicate pressure-induced s± to s++ gap symmetry transition due to enhanced interband scattering .

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